6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole
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Overview
Description
6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole typically involves the condensation of 4-nitrobenzaldehyde with piperazine and a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification steps, and final condensation reactions. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted thiazole derivatives from electrophilic substitution reactions .
Scientific Research Applications
6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA and proteins, leading to the inhibition of specific biological pathways. This interaction can result in the disruption of cellular processes, ultimately leading to cell death in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)-imidazo-[2,1-b]thiazole: Similar structure but with a bromine atom instead of a nitro group.
5-(4-Nitrophenyl)-imidazo-[2,1-b]thiazole: Similar structure but with the nitro group at a different position.
6-(4-Nitrophenyl)-imidazo-[2,1-b]oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole is unique due to its specific combination of functional groups and ring structures, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H17N5O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C16H17N5O2S/c22-21(23)13-3-1-12(2-4-13)15-14(11-19-7-5-17-6-8-19)20-9-10-24-16(20)18-15/h1-4,9-10,17H,5-8,11H2 |
InChI Key |
BPYXPIIMTXBOSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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